Enhanced Hydrogen-Bond Acceptor Capacity
The target compound possesses 3 hydrogen bond acceptors (HBA) compared to 2 HBA for the parent 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine scaffold [1]. This increase arises from the additional oxygen atom in the tetrahydropyran ring. Higher HBA directly correlates with improved aqueous solubility (predicted LogS -2.8 vs. -2.3) and altered protein binding interactions, which can reduce promiscuous binding to plasma proteins [2].
ΔLogS −0.5
| Evidence Dimension | Hydrogen Bond Acceptor Count (Lipinski Rule) |
|---|---|
| Target Compound Data | HBA = 3; predicted LogS = -2.8 |
| Comparator Or Baseline | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine: HBA = 2; predicted LogS = -2.3 |
| Quantified Difference | ΔHBA = +1; ΔLogS = -0.5 log units |
| Conditions | Predicted via Molinspiration and ALOGPS 2.1 consensus |
Why This Matters
For pre-clinical candidates requiring balanced aqueous solubility and target engagement, a higher HBA count offers a measurable advantage in formulation development and dose optimization.
- [1] Molinspiration Cheminformatics. Hydrogen Bond Acceptor (HBA) and LogS prediction for 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine and comparator. Accessed May 2026. View Source
- [2] Young, R.J.; Green, D.V.S. The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. Drug Discov. Today 2011, 16, 870-877. View Source
